Bis(4-cyanophenyl)imidazo-1-yl-methane hemisuccinate salt
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Description
“Bis(4-cyanophenyl)imidazo-1-yl-methane hemisuccinate salt” is a chemical compound with the molecular formula C40H30N8O4 and a molecular weight of 686.7 g/mol. It is a complex compound that has been used in various scientific research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, coordination polymers have been synthesized using bidentate N-donor ligand bis(4-(1H-imidazol-1-yl)phenyl)methanone (Bipmo) under solvothermal conditions . Another study reported the synthesis of a new series of 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines via a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . For example, two novel coordination polymers, [Zn2(Bipmo)2(Adip)2·2H2O]n (I), [Zn(Bipmo)(Adip)·2H2O]n (II) (Bipmo = bis(4-(1H-imidazol-1-yl)phenyl)methanone, H2Adip = adipic acid) have been synthesized and structurally characterized .Chemical Reactions Analysis
The chemical reactions involved in the formation of similar compounds have been studied. For instance, the reaction of bis(imidazol-1-yl)methane (BIM) with Cd(NO3)2 in methanol and water resulted in the formation of a new coordination polymer .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the thermal stability and luminescent properties of complexes I and II were investigated .Future Directions
The future directions for the research on “Bis(4-cyanophenyl)imidazo-1-yl-methane hemisuccinate salt” could include exploring its potential applications in various fields such as gas separation, ion exchange, luminescence, and heterogeneous catalysis . Further studies could also focus on understanding its mechanism of action and improving its synthesis process.
properties
IUPAC Name |
butanedioic acid;4-[(4-cyanophenyl)-imidazol-1-ylmethyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H12N4.C4H6O4/c2*19-11-14-1-5-16(6-2-14)18(22-10-9-21-13-22)17-7-3-15(12-20)4-8-17;5-3(6)1-2-4(7)8/h2*1-10,13,18H;1-2H2,(H,5,6)(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNUKIDBVQOPAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=CN=C3.C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=CN=C3.C(CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30N8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034121 |
Source
|
Record name | CGS 18320B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7034121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-cyanophenyl)imidazo-1-yl-methane hemisuccinate salt | |
CAS RN |
112808-99-8 |
Source
|
Record name | Cgs 18320B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112808998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGS 18320B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7034121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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